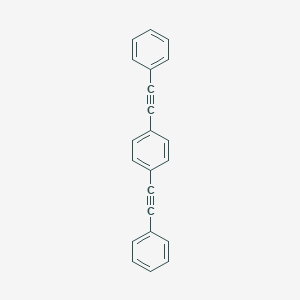

1,4-Bis(phenylethynyl)benzene

説明

Significance of Oligo(phenylethynyl) Architectures in Molecular Science

Oligo(phenylethynyl)s (OPEs) are a class of molecules that have become a focal point of research due to their exceptional (opto)electronic and photophysical properties. wiley.com The alternating arrangement of aromatic rings and triple bonds facilitates extensive π-conjugation, which is crucial for charge transport and light-emitting processes. wiley.com This structural motif imparts a rigid and well-defined shape to the molecules, making them ideal candidates for the construction of molecular wires and other nanoscale electronic components. wiley.com

The versatility of OPEs lies in the ability to fine-tune their properties through chemical modification. By altering the number of repeating units, the nature of the aromatic rings, and the substitution of various functional groups, scientists can control their electronic, optical, and self-assembly behaviors. wiley.com This tunability has led to the exploration of OPEs in diverse applications, including light-emitting diodes, molecular switches, and sensors. wiley.comacs.org The predictable and controllable nature of OPE architectures makes them invaluable for understanding fundamental structure-property relationships in conjugated organic materials. wiley.com

1,4-Bis(phenylethynyl)benzene as a Prototypical π-Conjugated System

This compound is often considered a model compound for the broader class of oligo(phenyleneethynylene)s and poly(phenyleneethynylene)s. acs.org Its well-defined and relatively simple structure allows for detailed investigations into the fundamental aspects of π-conjugation and its influence on material properties. acs.orgnsf.gov The linear arrangement of the π-system in BPEB is directly responsible for many of its interesting characteristics, including its strong luminescence and its ability to act as a molecular wire. acs.orgdur.ac.uk

The electronic and photophysical properties of BPEB are highly dependent on the relative orientation of its phenyl rings. acs.org Rotation around the ethynyl linkages can alter the degree of π-conjugation, thereby influencing its absorption and emission spectra. acs.orgnsf.gov This conformational flexibility has been explored as a mechanism for developing molecular switches. acs.org Furthermore, BPEB exhibits high photoluminescence efficiency, making it a valuable component in the development of fluorescent materials and organic light-emitting diodes (OLEDs). rsc.org

Overview of Academic Investigations and Multidisciplinary Relevance of BPEB

Academic research into this compound is extensive and spans multiple scientific disciplines. In materials science, BPEB and its derivatives are heavily investigated for their potential in organic electronics. nsf.gov Studies have demonstrated their utility as emitters in OLEDs, hole transport layers, and as components of molecular wires for single-molecule conductance measurements. wiley.comrsc.org

The unique properties of BPEB also lend themselves to applications in sensor technology. The fluorescence of BPEB-based polymers can be sensitive to the presence of various gases and vapors, forming the basis for optical sensors. biosynth.com For instance, a derivative of BPEB has been designed to be a highly selective and sensitive fluorescent probe for a simulant of the nerve agent Sarin. pku.edu.cn

In the field of liquid crystals, BPEB derivatives have been synthesized and shown to exhibit a wide range of nematic phase temperatures and high optical anisotropy. nih.govnih.gov These properties are crucial for the development of advanced liquid crystal displays (LCDs), including those based on blue phase liquid crystals. nih.govnih.gov Furthermore, BPEB has been studied as a hydrogen getter, a material that can scavenge and trap hydrogen gas, which is important in various industrial and technological settings. acs.orgresearchgate.net The rich and varied chemistry of BPEB continues to make it a subject of intense academic and industrial interest.

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄ | biosynth.comchemicalbook.com |

| Molar Mass | 278.35 g/mol | biosynth.com |

| Melting Point | 176 °C | chemicalbook.com |

| Appearance | White to cream or pale yellow crystalline powder | thermofisher.com |

| CAS Number | 1849-27-0 | biosynth.comchemicalbook.com |

Photophysical Properties of a BPEB Derivative

A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has shown the following properties: rsc.org

| Property | Value | Condition |

| Photoluminescence Efficiency (ΦPL) | 95 ± 3% | In solution |

| Photoluminescence Efficiency (ΦPL) | 71 ± 3% | In thin film |

| Electroluminescence (EL) λmax | ~470 and 510 nm | - |

| External EL Efficiency (ηEL) | ~0.53% | - |

| Maximum Luminance | ~70000 cd m⁻² | at ~2 A cm⁻² |

特性

IUPAC Name |

1,4-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVSTPLZJLYNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347647 | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-27-0 | |

| Record name | 1,4-Bis(2-phenylethynyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Derivatization of 1,4-bis Phenylethynyl Benzene

Palladium/Copper-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction)

The Sonogashira reaction is a cornerstone for the synthesis of 1,4-bis(phenylethynyl)benzene and its derivatives. rsc.orgrsc.org This cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orgrsc.org The synthesis of the parent BPEB is commonly achieved by coupling two equivalents of phenylacetylene with 1,4-diiodobenzene or 1,4-dibromobenzene. google.comunilag.edu.ng

The reaction conditions, including the choice of catalyst, solvent, base, and temperature, can be optimized to achieve high yields. nih.govbeilstein-journals.org For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are frequently used in conjunction with a copper(I) salt, such as copper(I) iodide (CuI). rsc.orgnih.govresearchgate.net The base, often an amine like triethylamine or diisopropylamine, is crucial for neutralizing the hydrogen halide formed during the reaction. rsc.orgunilag.edu.ng While the classic Sonogashira protocol includes a copper co-catalyst, copper-free variations have also been developed to prevent the undesirable homocoupling of terminal alkynes. rsc.org

The versatility of the Sonogashira reaction allows for the synthesis of a wide array of BPEB derivatives by using substituted phenylacetylenes or substituted 1,4-dihalobenzenes as starting materials. google.comnih.gov This adaptability is fundamental to the exploration of structure-property relationships in BPEB-based materials.

Strategies for Peripheral Substituent Incorporation

The properties of this compound can be finely tuned by incorporating various substituents onto its peripheral phenyl rings. This functionalization allows for the modulation of its electronic, optical, and self-assembly characteristics.

Halogenation (e.g., Fluorine) for Electronic Tuning

The introduction of halogen atoms, particularly fluorine, onto the BPEB framework is a powerful strategy for modifying its electronic properties. unilag.edu.ngnih.gov Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can impact the charge injection and transport properties of the material. The position and number of fluorine substituents can be systematically varied to achieve precise control over these electronic parameters. nih.gov For example, fluorinated BPEB derivatives have been synthesized by coupling fluorinated phenylacetylenes with 1,4-diiodobenzene or by reacting phenylacetylene with fluorinated 1,4-dihalobenzenes. unilag.edu.ng These modifications have been shown to influence the photophysical properties, including absorption and emission spectra. unilag.edu.ng

Alkyl and Alkoxy Chain Integration for Liquid Crystalline Behavior

The attachment of flexible alkyl or alkoxy chains to the BPEB core is a well-established method for inducing liquid crystalline behavior. nih.govtandfonline.com These chains increase the molecular aspect ratio and introduce conformational flexibility, which are conducive to the formation of mesophases. The length and branching of the alkyl/alkoxy chains play a critical role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the corresponding transition temperatures. tandfonline.commdpi.com For instance, longer alkoxy chains tend to stabilize smectic phases. tandfonline.com The synthesis of these derivatives is typically achieved by using appropriately substituted phenylacetylenes or 1,4-dihalobenzenes in a Sonogashira coupling reaction. nih.govtandfonline.com The resulting liquid crystalline BPEB derivatives are of interest for applications in displays and other electro-optical devices. nih.gov

| Compound | Substituent R1 | Substituent R2 | Mesophase | Transition Temperature (°C) |

| 5a | H | n-C₄H₉O | Nematic | 120-140 |

| 5b | H | n-C₆H₁₃O | Nematic | - |

| 5c | H | n-C₉H₁₉O | Nematic | - |

| 5d | H | n-C₁₂H₂₅O | Smectic B | 120-140 |

| 5e | H | n-C₁₄H₂₉O | Smectic B | 120-140 |

| 5f | H | n-C₁₆H₃₃O | Smectic B | 120-140 |

| 18a | CO₂Me | n-C₄H₉O | - | >210 |

| 18b | CO₂Me | n-C₆H₁₃O | - | >210 |

| 18c | CO₂Me | n-C₉H₁₉O | - | >210 |

| 18d | CO₂Me | n-C₁₂H₂₅O | - | >210 |

| 18e | CO₂Me | n-C₁₄H₂₉O | - | >210 |

| 18f | CO₂Me | n-C₁₆H₃₃O | - | >210 |

Donor-Acceptor Group Functionalization for Charge Transfer Properties

Introducing electron-donating and electron-accepting groups onto the BPEB scaffold can lead to molecules with significant intramolecular charge transfer (ICT) characteristics. nih.govacs.org This "push-pull" architecture can result in interesting photophysical properties, such as large Stokes shifts and solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. beilstein-journals.org The donor and acceptor groups can be positioned at various locations on the BPEB core to control the charge transfer pathway. nih.gov For example, a donor group might be placed on one terminal phenyl ring and an acceptor group on the other. The synthesis of these donor-acceptor BPEB derivatives often involves a stepwise Sonogashira coupling strategy to introduce the different functionalized phenylacetylene units. researchgate.net These materials are promising candidates for applications in nonlinear optics, OLEDs, and as fluorescent probes.

Synthesis of Bridged and Sterically Constrained BPEB Derivatives

To investigate the effects of conformational rigidity and planarity on the properties of BPEB, researchers have synthesized bridged and sterically constrained derivatives. nih.govresearchgate.net These molecules, often referred to as tolanophanes or BPEB-containing cyclophanes, feature tethers that connect different parts of the BPEB core. nih.govuni-heidelberg.dersc.org The synthesis of these complex architectures can be challenging and often requires multi-step procedures. For example, a doubly bridged BPEB has been synthesized, and its photophysical properties were found to be distinct from its more flexible, unbridged counterparts. nih.govresearchgate.net The bridging units can be of various types, including amide or ester linkages. uni-heidelberg.de These sterically constrained systems provide valuable insights into the relationship between molecular geometry and electronic communication within the π-conjugated framework. uni-heidelberg.de

Fabrication of Extended π-Conjugated Systems utilizing BPEB Cores

The rigid and linear nature of the this compound unit makes it an excellent building block for the construction of extended π-conjugated systems, such as oligomers and polymers. tandfonline.comresearchgate.net These materials, often referred to as poly(phenyleneethynylene)s (PPEs), are of great interest for their potential applications in molecular electronics, sensors, and as emissive materials. biosynth.comnih.gov The synthesis of these extended systems is typically achieved through iterative Sonogashira cross-coupling reactions. researchgate.net By carefully choosing the monomers and controlling the polymerization conditions, it is possible to synthesize monodisperse oligomers with well-defined lengths or high molecular weight polymers. researchgate.net The properties of these extended materials can be further tuned by incorporating functional groups into the BPEB repeating units, as described in the previous sections. tandfonline.comtandfonline.com

Advanced Computational and Quantum Chemical Studies of 1,4-bis Phenylethynyl Benzene

Theoretical Frameworks for Electronic Structure Elucidation

The electronic and photophysical properties of 1,4-Bis(phenylethynyl)benzene (BPEB) are subjects of extensive computational investigation. A variety of theoretical frameworks, ranging from computationally efficient semi-empirical methods to high-level ab initio calculations, have been employed to unravel the intricacies of its structure-property relationships.

Density Functional Theory (DFT) is a cornerstone for investigating the ground-state properties of BPEB and its derivatives. aip.orgresearchgate.net DFT calculations have been utilized to estimate the relative thermodynamic stability of BPEB and its hydrogenated products. aip.orgosti.gov Functionals such as B3LYP and CAM-B3LYP are commonly used. aip.orgrsc.orgnsf.gov For instance, the B3LYP functional has been a standard for determining molecular properties like the highest occupied molecular orbital (HOMO) energy and intramolecular reorganization energy. researchgate.net

Quantum-chemical calculations using functionals including B3LYP, CAM-B3LYP, WB97XD, and M062X have been performed to analyze the molecule's properties. researchgate.net In its electronic ground state, DFT calculations confirm that BPEB has a linear and planar equilibrium structure. nsf.gov The methodology is also applied to explore intermolecular interactions and binding energies between neighboring molecules to predict favored packing arrangements. researchgate.net However, studies comparing DFT results with experimental data or more advanced methods have noted that the choice of the exchange-correlation functional significantly impacts the accuracy, with no single functional providing quantitative agreement for all properties. rsc.org This highlights the need for careful validation when using DFT for designing conjugated materials. rsc.org

To investigate the photophysical characteristics of BPEB, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for studying its excited states. nsf.govnih.gov This approach is employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption and emission spectra. nsf.govnih.govrsc.org The CAM-B3LYP functional, in particular, has been shown to provide excellent results for the excited states of aromatic organic compounds like BPEB. nih.govresearchgate.net A recent study on similar aromatic systems suggests that basis set convergence for TDDFT excitation energies is achieved at the triple-zeta level, such as with the def2-TZVP basis set. rsc.org

Calculations at the TDDFT/CAM-B3LYP level have successfully predicted the first excitation energy of BPEB derivatives, showing excellent agreement with experimental values. nih.govresearchgate.net For the planar configuration of BPEB, the first excited singlet state (S₁) is identified as a bright state of B₁ᵤ symmetry, with a calculated excitation energy of 3.92 eV. rsc.org This state corresponds to a classic HOMO-LUMO (π-π*) transition. nih.gov TDDFT is also crucial for mapping the potential energy surfaces of excited states along conformational coordinates, such as phenyl ring torsion, revealing how geometry changes influence optical properties. rsc.org

| Configuration | State | Symmetry (Irrep) | Excitation Energy (eV) | Oscillator Strength (f) | Source |

|---|---|---|---|---|---|

| Planar BPEB-HH | S₁ | B₁ᵤ | 3.92 | 1.838 | rsc.org |

| Planar BPEB-HH | S₂ | B₃ᵤ | 4.34 | 0.000 | rsc.org |

| Planar BPEB-HH | S₃ | B₂ᵤ | 4.35 | 0.000 | rsc.org |

| Outer-Twisted BPEB-HH | S₁ | B₁ | 3.97 | 1.716 | rsc.org |

| Inner-Twisted BPEB-HH | S₁ | A | 4.10 | 1.398 | rsc.org |

| Doubly Bridged BPEB | S₁ | - | 3.83 | - | nih.govresearchgate.net |

Before the widespread availability of high-performance computing, semi-empirical methods were instrumental in studying large conjugated molecules like BPEB. These methods offer a balance between computational cost and qualitative accuracy for optical properties. For instance, excited-state calculations as a function of the interplanar angle between phenyl rings have been carried out using the ZINDO/S method to support spectral assignments. sandiego.edu

The Pariser-Parr-Pople (PPP) model, a semi-empirical π-electron theory, has been coupled with configuration interaction (CI) to study the electronic structure and optical properties of BPEB and related triply-bonded hydrocarbons. researchgate.netarxiv.org Calculations using the PPP model have shown excellent agreement with experimental absorption spectra for BPEB, predicting major peaks at 3.85 eV and 5.28 eV, which correspond well with the experimental values near 3.87 eV and 5.32 eV. arxiv.org The AM1 Hamiltonian has also been used to determine the ground-state rotational potential. sandiego.edu Another study utilized the semi-empirical all-valence-electrons method known as Linear Combination of Orthogonalized Atomic Orbitals (LCOAO) to compare with experimental polarization directions. eurjchem.com

For a more accurate description of electron correlation effects, which are significant in π-conjugated systems, methods beyond standard DFT are required. Configuration Interaction (CI) and other multi-reference approaches provide a more rigorous treatment. Large-scale CI expansions, often used in conjunction with the semi-empirical Pariser-Parr-Pople (PPP) model Hamiltonian, have been applied to study BPEB and its analogues containing up to 42 carbon atoms. researchgate.netarxiv.org These PPP-CI calculations reveal that linear structures like BPEB have intense optical absorption at the HOMO-LUMO gap. researchgate.net

To quantitatively reproduce both experimental excitation energies and torsional energy barriers, highly correlated ab initio methods are necessary. One study addressed this challenge using multi-reference perturbation theory up to the second order (MRMP2) based on a complete active space self-consistent field (CASSCF) wave function. rsc.org The results indicated that this high-level approach, using large active spaces, can reasonably achieve quantitative agreement with experimental data for both properties simultaneously, a feat that is challenging for less expensive methods like DFT. rsc.org

Semi-Empirical Methods (e.g., CNDO/S-CI, HMO, ZINDO) for Optical Properties

Analysis of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic and optical properties of BPEB. The first major electronic transition is typically the HOMO→LUMO excitation, which corresponds to a π–π* transition. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's absorption and emission wavelengths. tandfonline.com

DFT calculations show that the HOMO and LUMO are delocalized π-electron systems. acs.org The introduction of electron-donating or electron-withdrawing substituents can effectively tune the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.nettandfonline.com For example, adding electron-donating groups to the central ring or electron-withdrawing groups to the terminal rings can lead to a red-shift in the maximum absorption and emission wavelengths. tandfonline.com The intramolecular charge-transfer character of the S₁ state in substituted BPEB derivatives has been elucidated by the linear relationship between the experimental emission energy and the calculated HOMO-LUMO difference. acs.org Density-functional-based tight-binding (DFTB) calculations for a derivative, 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene, yielded a HOMO-LUMO gap of 2.43 eV, noting that this method tends to underestimate the experimental gap. uni-konstanz.de

| Molecule/Method | HOMO (eV) | LUMO (eV) | Calculated Gap (eV) | Source |

|---|---|---|---|---|

| 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene (DFTB) | - | - | 2.43 | uni-konstanz.de |

| This compound (PPP-CI) | - | - | 3.85 | arxiv.org |

| 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (PPP-CI) | - | - | 3.04 | arxiv.org |

Conformational Landscape and Torsional Potential Energy Surfaces

The conformational flexibility of this compound is dominated by the torsional (twisting) motions of the two terminal phenyl rings relative to the central benzene ring. nsf.govresearchgate.net The molecule's electronic properties are dramatically influenced by its rotational conformation. nih.govd-nb.info In the ground state, BPEB has a low torsional barrier, resulting in a population of non-planar rotamers in solution at room temperature. worktribe.com The most stable conformation is planar, which allows for maximum π-conjugation. nsf.govresearchgate.net

Computational studies have mapped the potential energy surfaces for these torsional motions. A key distinction is made between twisting an outer (terminal) phenyl ring and twisting the inner (central) phenyl ring. The energy barrier for twisting an outer ring is significantly lower than for the central ring. nsf.govrsc.org DFT calculations at the CAM-B3LYP/def2-TZVP level determined the ground-state rotational barrier for an outer ring to be 0.033 eV (266 cm⁻¹), while the barrier for the central ring was calculated to be about twice as large at 0.068 eV (548 cm⁻¹). rsc.org Experimental measurements using cavity ring-down spectroscopy estimated the ground-state barrier to be between 220-235 cm⁻¹, indicating that DFT calculations tend to overestimate this value. nih.gov In the lowest excited singlet (S₁) state, the torsional barrier increases significantly, promoting planarization of the molecule before emission, which is believed to contribute to its high fluorescence quantum yield. researchgate.networktribe.com

| Torsional Motion | State | Barrier Height (cm⁻¹) | Method | Source |

|---|---|---|---|---|

| Outer Ring | S₀ | 266 | DFT (CAM-B3LYP) | rsc.org |

| Inner Ring | S₀ | 548 | DFT (CAM-B3LYP) | rsc.org |

| - | S₀ | 220 - 235 | Experiment (CRDS) | nih.gov |

| - | S₀ | 293 | Experiment (Fluorescence) | researchgate.net |

| - | S₁ | 1549 ± 73 | Experiment (Fluorescence) | researchgate.net |

Ground State Torsional Barriers and Rotamer Populations

Excited State Torsional Barriers and Planarization Dynamics

Upon electronic excitation, the torsional landscape of this compound undergoes a significant transformation. In stark contrast to the low rotational barriers in the ground state, the torsional barrier in the first ππ* excited state is substantially higher, by almost an order of magnitude. nih.govacs.org This increased barrier strongly hinders the rotation of the phenyl rings in the excited state. nih.gov

This phenomenon is attributed to changes in the electronic structure and bond order upon excitation. The increased rigidity in the excited state promotes a planar geometry. Consequently, non-planar rotamers that are excited from the ground state population undergo a structural reorganization towards a more planar conformation. researchgate.netdntb.gov.ua This process is known as excited-state planarization.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS), have provided direct evidence for this planarization dynamic. researchgate.netdntb.gov.ua Following photoexcitation, a gradual increase in the intensity of Raman bands is observed, which reflects the structural evolution from Franck-Condon excited, non-planar rotamers to a planar conformation. researchgate.netdntb.gov.ua This excited-state planarization is a key factor contributing to the high fluorescence quantum yield of BPEB in solution. researchgate.netdntb.gov.ua

The timescale for this planarization process has been measured to be in the range of picoseconds. researchgate.net The structural reorganization is also accompanied by changes in the extent of π-electron conjugation, as indicated by time-dependent shifts in the frequencies of vibrational modes like the C≡C triple bond and C=C double bond stretches. researchgate.net

The significant difference in the torsional potentials between the ground and excited states also explains the lack of a mirror symmetry relationship between the absorption and fluorescence spectra at elevated temperatures. nih.gov The absorption spectrum originates from a mixture of ground-state conformers, while fluorescence predominantly occurs from the relaxed, planar excited state.

In specially designed systems where planarization is sterically hindered, such as in a doubly bridged BPEB derivative, the photophysical properties are distinctly different, highlighting the crucial role of planarization in the excited state of the parent BPEB molecule. nih.govresearchgate.net Quantum-chemical calculations on such bridged compounds suggest a lack of planarization in the first excited state, further emphasizing its importance in the unsubstituted molecule. nih.govresearchgate.net

Table 2: Comparison of Ground and Excited State Torsional Barriers

| State | Torsional Barrier | Characteristic | Reference |

| Ground State (S₀) | Low (~220-235 cm⁻¹) | Free rotation, mixed rotamers | nih.govworktribe.comnih.gov |

| Excited State (S₁) | High (order of magnitude > S₀) | Hindered rotation, planarization | nih.govacs.org |

Quantum-Chemical Assessment of π-Electron Conjugation Strength and Delocalization

The extent of π-electron conjugation is a defining feature of this compound, underpinning its use as a molecular wire and in optoelectronic materials. nsf.govresearchgate.net Quantum-chemical calculations are essential tools for quantifying the strength of this conjugation and understanding how it is affected by molecular geometry.

The strength of π-electron conjugation can be defined by the difference in potential energy between the planar and perpendicular (twisted) conformations of the molecule. researchgate.net In the planar conformation, the p-orbitals of the phenyl rings and the ethynyl linkages are aligned, allowing for maximum overlap and delocalization of the π-electrons across the entire molecular backbone. This extended delocalization is a key feature of its electronic structure. rsc.org

Upon twisting one of the phenyl rings, the overlap between the p-orbitals is reduced, disrupting the π-conjugation. This leads to a higher energy state compared to the planar conformation. Theoretical calculations, such as those using DFT, can map out the potential energy surface along the torsional coordinates, providing a quantitative measure of the energy cost associated with this twisting and thus the strength of the conjugation. nsf.gov

The cylindrical symmetry of the acetylene triple bond plays a crucial role in maintaining some degree of electronic communication between adjacent phenyl rings even when they are not coplanar. sandiego.edu However, maximum conjugation and the most significant effects on the electronic properties are achieved in the planar geometry.

Time-resolved spectroscopic studies combined with quantum-chemical calculations have shown that the extent of conjugation changes during the excited-state relaxation process. researchgate.net For instance, a rapid, sub-picosecond decrease in the frequency of high-frequency vibrations, followed by a slower increase, indicates changes in the π-conjugation during different phases of structural reorganization in the excited state. researchgate.net The C≡C triple bond appears to respond more rapidly to these structural changes than the C=C double bonds within the phenyl rings. researchgate.net

Prediction of Excited State Geometries and Photochemical Pathways

Computational chemistry provides powerful tools for predicting the geometries of molecules in their excited states and for elucidating potential photochemical reaction pathways. For this compound, these methods have been crucial in understanding its photophysics, which can be surprisingly complex and sensitive to molecular conformation. rsc.orgrsc.org

As established, upon excitation to the first singlet excited state (S₁), BPEB undergoes planarization. researchgate.netdntb.gov.ua Quantum-chemical calculations support this, predicting a more rigid and planar geometry in the excited state compared to the ground state. researchgate.net This planarization is a key relaxation pathway from the initially excited Franck-Condon state.

However, other photochemical pathways become accessible, particularly when the molecule is forced into non-planar geometries. Quantum-chemical calculations have explored the effects of twisting the outer or inner phenyl rings. rsc.orgrsc.org Interestingly, upon twisting an outer phenyl ring, the photochemistry of BPEB becomes very similar to its smaller relative, diphenylacetylene (tolan). researchgate.netrsc.orgrsc.org

Calculations have also investigated the potential energy surfaces along other degrees of freedom, such as bending of the triple bonds. rsc.org These studies predict that when one of the triple bonds is bent, BPEB can exhibit emission properties that are very similar to those of tolan. rsc.org This highlights that the rich photochemistry of oligo(phenylethynyl)benzenes changes dramatically with the orientation of the phenyl groups. rsc.orgrsc.org

Furthermore, theoretical studies have explored the role of "dark" electronic states, such as πσ* states, in the electronic relaxation of BPEB. A combination of supersonic-jet laser spectroscopy and quantum chemistry calculations has provided evidence for fluorescence break-off at high excitation energies, which is attributed to an intersection between the bright S₁(ππ) state and a dark πσ state. acs.org This intersection provides a non-radiative decay channel. The threshold energy for this process is much higher in BPEB (around 4000 cm⁻¹) than in diphenylacetylene (around 500 cm⁻¹), which helps to explain the significantly higher fluorescence quantum yield of BPEB in solution. acs.org

The prediction of these various excited-state geometries and the energy barriers between them allows for a detailed understanding of the competition between different relaxation channels, including fluorescence, intersystem crossing, and non-radiative decay through conical intersections, thereby rationalizing the observed photophysical properties of BPEB.

Photophysical Phenomena and Excited State Dynamics of 1,4-bis Phenylethynyl Benzene

Electronic Absorption and Emission Mechanisms

1,4-Bis(phenylethynyl)benzene is characterized by a strong absorption in the ultraviolet region, which corresponds to a π-π* electronic transition. acs.org In solution at room temperature, BPEB displays partially structured absorption and emission spectra. aip.org This has been attributed to the existence of different structural conformations of the molecule undergoing S0-S1 transitions. aip.org The absorption and emission dipoles of BPEB are nearly linear and are oriented along the long axis of the molecule. dur.ac.uk

The electronic absorption and emission spectra of BPEB exhibit a clear vibronic structure. rsc.org The most prominent vibrational feature is associated with the C≡C stretching mode, with an additional, weaker band corresponding to phenyl ring vibrations. rsc.org Theoretical calculations have indicated that the vibronic structure observed in both the absorption and fluorescence spectra arises from progressions and combinations of several vibrational modes of the phenyl ring and acetylenic groups. acs.org

In its fully planar conformation, BPEB has energetically lower-lying excited states, which results in red-shifted absorption and emission spectra compared to its smaller analog, tolan. nih.gov The first excited state (S1) of BPEB is also planar and possesses a quinoidal-cumulenic character. nih.gov From this state, the molecule can either fluoresce or undergo internal conversion to a "dark" πσ* state. nih.gov

Interestingly, the photophysical behavior of BPEB is significantly influenced by the relative orientation of its three phenyl rings, leading to wavelength-dependent emission. nih.govd-nb.info However, studies in aerated cyclohexane at 283 K show that BPEB behaves conventionally, with emission occurring from the lowest vibrational level of the first excited singlet state. nih.govacs.orgworktribe.com Under these conditions, there is no evidence of aggregation in the concentration range of (1-250) x 10⁻⁶ mol dm⁻³. nih.govacs.org In contrast, in highly viscous, low-temperature glasses, BPEB exhibits inhomogeneous fluorescence behavior, with wavelength-dependent excitation and emission spectra. nih.govacs.org This suggests that the rate of conformational relaxation of the excited states is slow compared to the rate of fluorescence. nih.govacs.org

Radiative and Non-Radiative Decay Pathways

The de-excitation of the excited singlet state of this compound occurs through a combination of radiative and non-radiative processes, including fluorescence and intersystem crossing to the triplet state.

Fluorescence Quantum Yield and Lifetimes

The fluorescence quantum yield (Φf) of this compound is notably high, a characteristic attributed to a significant energy barrier for non-radiative decay pathways. acs.org In cyclohexane, the fluorescence quantum yield has been reported to be 0.6 with a corresponding lifetime of 0.5 ns at room temperature. d-nb.info Another study reports a radiative depopulation rate of 1.75 x 10⁹ s⁻¹ with 95% efficiency for the singlet excited state. nih.gov The introduction of phenyl ester groups to the BPEB core has been shown to reduce the fluorescence quantum yield to 0.82. nih.gov

The high fluorescence quantum yield is also linked to the process of excited-state planarization. aip.orgdntb.gov.uaresearchgate.net It is argued that the structural reorganization from non-planar rotamers to a planar conformation in the excited state is a key factor contributing to the efficient fluorescence. aip.orgdntb.gov.uaresearchgate.net

The fluorescence lifetime of BPEB can be influenced by the surrounding environment. For instance, in an EPA (ether/isopentane/ethanol) glass at 77 K, the fluorescence lifetime increases to 0.8 ns. nih.govd-nb.info This observation in a rigid matrix supports the idea that restricting conformational changes can enhance radiative decay.

Table 1: Fluorescence Quantum Yield and Lifetimes of this compound and a Derivative

| Compound | Solvent | Temperature | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

|---|---|---|---|---|

| This compound | Cyclohexane | Room Temp. | 0.6 d-nb.info | 0.5 ns d-nb.info |

| This compound | EPA Glass | 77 K | - | 0.8 ns nih.govd-nb.info |

| Phenyl ester substituted BPEB | - | - | 0.82 nih.gov | - |

This table provides a summary of reported fluorescence quantum yields and lifetimes for this compound under different conditions. The data highlights the influence of the environment and substitution on its emissive properties.

Intersystem Crossing (ISC) Rates and Triplet State Formation

Intersystem crossing (ISC) from the first excited singlet state (S1) to the triplet manifold (T1) is a competing non-radiative decay pathway for this compound. The formation of a long-lived triplet excited state has been observed in nanosecond laser flash photolysis experiments. acs.org For some oligo(phenyleneethynylene)s, the triplet state yields can be significant, in the range of 0.4 to 0.5. acs.org

The rate of intersystem crossing can be influenced by molecular modifications. For example, the attachment of phenyl ester moieties to the BPEB core accelerates intersystem crossing, with a reported rate constant (k_ISC) of 2.8 x 10⁸ s⁻¹. nih.gov In some transition-metal complexes containing a rhodacyclopentadiene core, which can be related to BPEB, the triplet state formation is unusually slow, occurring on the nanosecond timescale. researchgate.net

A doubly bridged derivative of BPEB, designed to have a twisted conformation, exhibits weak phosphorescence at around 511 nm in a frozen EPA glass at 77 K. d-nb.info This emission is red-shifted compared to that of similar bridged tolans. d-nb.info The observation of phosphorescence provides direct evidence for the population of the triplet state.

Solvent Effects on Photophysical Properties (Solvatochromism)

The photophysical properties of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Broader emission spectra have been observed in acetonitrile compared to nonpolar solvents, which is attributed to the presence of charge transfer structures induced by the polar solvent rather than the presence of different conformers. rsc.org

In a series of donor-acceptor substituted phenylethynyltriphenylenes, which share structural similarities with BPEB, the absorption and fluorescence emission properties were studied in solvents of varying polarity. beilstein-journals.org For these derivatives, the solvent polarity was found to have a minimal effect on the position of the absorption maxima, but a significant effect on the fluorescence emission maxima. beilstein-journals.org This indicates a larger dipole moment in the excited state compared to the ground state.

The fluorescence lifetime of BPEB derivatives can also be solvent-dependent. For instance, a derivative with cyano and methoxycarbonyl groups showed a shorter average fluorescence lifetime in polar solvents like acetonitrile (574 ps) and MeTHF (610 ps) compared to nonpolar solvents like MCH (1.271 ns) and hexadecane (1.069 ns). rsc.org This suggests that polar solvents can promote non-radiative decay pathways.

Ultrafast Excited State Relaxation Dynamics

Upon photoexcitation, this compound undergoes rapid relaxation processes in the excited state, including conformational changes that occur on the femtosecond to picosecond timescale.

Conformational Reorganization and Planarization in Solution

In solution at room temperature, BPEB exists as a mixture of non-planar rotamers due to a low torsional barrier in the ground state. aip.orgdntb.gov.uaresearchgate.net However, upon excitation, the torsional barrier increases significantly, and the molecule undergoes a structural reorganization towards a more planar conformation. aip.orgacs.orgdntb.gov.uaresearchgate.net This excited-state planarization is a crucial aspect of its photophysics.

Femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS) have been instrumental in revealing these dynamics. dntb.gov.ua These studies show a multi-exponential behavior in the excited state, reflecting complex structural dynamics. dntb.gov.ua The gradual increase in the intensity of Raman bands after excitation is a direct reflection of the structural reorganization from Franck-Condon excited, non-planar rotamers to a planar conformation. aip.orgdntb.gov.uaresearchgate.net

The timescale of this planarization has been investigated in detail. The middle-ring twisted conformers relax on a femtosecond timescale (400–600 fs), while the terminal ring twisted conformers relax on a picosecond timescale (20–24 ps). acs.org A rapid, sub-picosecond decrease in the peak frequency of high-frequency vibrations, followed by a slower increase, indicates changes in the extent of conjugation during different phases of excited-state relaxation. aip.orgdntb.gov.uaresearchgate.net The carbon-carbon triple bond responds slightly faster to this structural reorganization than the carbon-carbon double bonds of the phenyl rings. aip.orgdntb.gov.ua

In contrast, in highly viscous, low-temperature glasses, the rate of relaxation of these conformers is slow compared to the rate of fluorescence, leading to inhomogeneous fluorescence behavior. nih.govacs.org A doubly bridged derivative of BPEB, which is sterically constrained to a twisted geometry, does not planarize in the excited state, leading to distinctly different photophysical properties compared to its unbridged counterpart. nih.gov

Vibrational Relaxation Dynamics in High Frequency Modes

The vibrational relaxation dynamics of this compound (BPEB) in its high-frequency modes have been elucidated using advanced spectroscopic techniques, particularly ultrafast Raman loss spectroscopy (URLS). These studies reveal mode-dependent kinetics and picosecond vibrational relaxation dynamics for high-frequency vibrations following photoexcitation. researchgate.netdntb.gov.ua

Upon excitation, a notable observation is the time-dependent behavior of the peak positions of high-frequency vibrations. Specifically, a rapid, sub-picosecond decrease in peak frequency is observed, which is then followed by a slower increase. researchgate.netdntb.gov.ua This dynamic shift provides insights into the extent of π-conjugation during different phases of excited-state relaxation. researchgate.netdntb.gov.ua The initial red-shift in the phenyl ring's C=C stretching mode, occurring with a time constant of approximately 400 femtoseconds in butyronitrile, is attributed to the planarization rate of the excited molecule. dntb.gov.ua

Femtosecond transient absorption measurements complement these findings, showing a multi-exponential behavior that points to complex structural dynamics in the excited electronic state. researchgate.net The combination of these techniques provides a detailed picture of the ultrafast processes governing the excited-state behavior of BPEB.

Role of Dark Electronic States (e.g., πσ State) in Electronic Relaxation*

The electronic relaxation of this compound (BPEB) is significantly influenced by the presence of dark electronic states, particularly the πσ* state. acs.orgnih.gov The interplay between the bright S1(ππ) state and the dark πσ state plays a crucial role in the photophysics of BPEB and its derivatives. acs.orgnih.gov

Studies combining supersonic-jet laser spectroscopy and quantum chemistry calculations have provided evidence for a fluorescence break-off in jet-cooled BPEB at high S1(ππ) ← S0 excitation energies. acs.orgnih.gov This phenomenon is attributed to the intersection of the ππ and πσ* potential energy surfaces. acs.orgnih.gov The threshold energy for this fluorescence break-off is significantly higher in BPEB (approximately 4000 cm⁻¹) compared to its smaller analogue, diphenylacetylene (approximately 500 cm⁻¹). acs.orgnih.gov This high-energy barrier in BPEB is a key factor contributing to its very large fluorescence quantum yield in solution relative to diphenylacetylene. acs.orgnih.gov

Quantum-chemical calculations have further explored the influence of molecular conformation on the accessibility of these dark states. nsf.gov While planar BPEB exhibits different optical properties, twisting one of the outer phenyl rings makes its photochemistry very similar to that of diphenylacetylene, where the πσ* state is more readily accessible. nsf.gov This highlights the strong coupling between the molecular geometry and the electronic relaxation pathways.

The presence of fluorine substituents on the central benzene ring has been shown to have only minor effects on the optical properties of BPEB, suggesting that the core photophysics is largely governed by the phenylethynyl backbone and its conformational flexibility. nsf.gov

Photodecomposition Pathways and Radical Formation from BPEB Chromophores

While research on the specific photodecomposition pathways and radical formation directly from this compound (BPEB) chromophores is not extensively detailed in the provided search results, general principles of radical formation in similar systems can be considered. The formation of radicals from chromophores upon photoabsorption, especially at higher energies, is a potential process that can compete with other photophysical pathways like fluorescence and isomerization. nih.gov

In a broader context, radical formation can be initiated through various mechanisms, including molecule-induced radical formation (MIRF) reactions, where two closed-shell molecules react to form two radicals or a biradical. nih.gov These reactions can be classified based on the types of bonds involved. nih.gov Another relevant process is the decomposition of intermediates, such as peresters, which can proceed through stepwise mechanisms involving bond homolysis and subsequent reactions of the resulting radicals. nih.gov

For instance, in the decomposition of a perester, O-O bond homolysis can be the initial step, followed by decarboxylation to produce a benzyl radical. nih.gov The presence of radical scavengers like thiophenol can be used to trap these radical species, providing evidence for the proposed pathway. nih.gov

Furthermore, the environment can play a significant role. The presence of oxygen can lead to the formation of peroxy radicals from initial carbon-centered radicals. caltech.edu In the context of therapeutic proteins, impurities and environmental stress factors can lead to the generation of free radicals through processes like autoxidation and metal-catalyzed oxidation. mdpi.com

Although direct evidence for specific radical formation pathways from BPEB is limited in the provided results, the general principles of photochemistry suggest that at sufficiently high excitation energies, bond cleavage and subsequent radical formation are plausible deactivation channels that would compete with the dominant fluorescence and conformational relaxation processes.

Intramolecular and Intermolecular Singlet Excitation Energy Transfer Processes

The structure of this compound (BPEB) makes it an excellent component for studying both intramolecular and intermolecular singlet excitation energy transfer. Its rigid, conjugated framework facilitates efficient energy migration.

Intramolecular Energy Transfer:

Studies on covalently linked chromophore systems incorporating the BPEB unit have provided significant insights into intramolecular energy transfer. For example, in bis(phenylethynyl)phenylene-bridged zinc-free base hybrid diporphyrins, the BPEB moiety acts as a bridge facilitating singlet excitation energy transfer between the two porphyrin units. rsc.org Picosecond time-resolved fluorescence spectroscopy has been employed to determine the rates of this energy transfer. rsc.org The mechanism of this transfer is understood to involve a combination of through-space and through-bond interactions, with the BPEB bridge playing a crucial role in the latter. rsc.org

The efficiency and dynamics of intramolecular energy transfer are highly dependent on the geometry and the nature of the linkage between the donor and acceptor units. osti.gov The choice of chromophore and the way it is attached to the BPEB backbone are defining factors in the photophysical scheme that unfolds after photoexcitation. osti.gov

Intermolecular Energy Transfer:

While the provided results focus more on intramolecular processes, the principles governing intermolecular energy transfer are also relevant to BPEB. In solution, at concentrations where aggregation is not significant, BPEB behaves conventionally, emitting from the lowest vibrational level of the first excited singlet state. nih.gov However, in systems where BPEB acts as a donor or acceptor in proximity to another chromophore, intermolecular energy transfer can occur. The efficiency of such a process would be governed by factors described by Förster Resonance Energy Transfer (FRET) or Dexter exchange mechanisms, depending on the distance and spectral overlap between the interacting molecules. The high fluorescence quantum yield and well-defined emission spectrum of BPEB make it a suitable candidate for such studies.

Advanced Spectroscopic Characterization in Bpeb Research

Supersonic-Jet Laser Spectroscopy for High-Resolution Electronic Spectra

Supersonic-jet laser spectroscopy is a powerful technique used to obtain high-resolution electronic spectra of molecules by cooling them to very low temperatures, thus simplifying complex spectra. This method has been instrumental in studying the electronic transitions and conformational landscape of BPEB. researchgate.netacs.orgnih.gov

By measuring the fluorescence excitation and single-vibronic-level dispersed fluorescence spectra of jet-cooled BPEB, researchers have been able to characterize the S1(ππ) ← S0 transition. acs.orgnih.gov These high-resolution spectra reveal detailed vibronic structures that are often obscured at room temperature. rsc.org Analysis of these spectra has provided evidence for fluorescence break-off at high excitation energies, which is attributed to an intersection between the bright ππ state and a dark πσ* state. acs.orgnih.gov The energy threshold for this fluorescence quenching is significantly higher in BPEB (around 4000 cm⁻¹) compared to diphenylacetylene (around 500 cm⁻¹), explaining BPEB's much larger fluorescence quantum yield in solution. acs.orgnih.gov

Furthermore, these studies have allowed for the detailed investigation of large-amplitude torsional motions within the BPEB molecule. researchgate.net Two such motions, an out-of-phase and an in-phase mode, have been identified. researchgate.net The strength of the π-electron conjugation, defined as the potential energy difference between planar and perpendicular conformations, has been determined with high accuracy from these jet-cooled spectra. researchgate.net In the ground state, this value was found to be 293 cm⁻¹, while in the excited state, it is estimated to be 1549 ± 73 cm⁻¹. researchgate.net

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Ultrafast Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is a cornerstone technique for probing the ultrafast processes that occur in molecules following photoexcitation. nih.govrsc.org For BPEB, fs-TA has been crucial in unraveling the complex structural dynamics in its excited electronic state. researchgate.netnih.gov Upon photoexcitation, the fs-TA spectra of BPEB exhibit multi-exponential behavior, indicating a series of rapid relaxation events. researchgate.netnih.govdntb.gov.uaaip.org

These studies have revealed that at room temperature, BPEB exists as a mixture of conformers due to a low torsional barrier in the ground state. researchgate.netnih.govdntb.gov.ua Wavelength-dependent fs-TA measurements have made it possible to selectively excite different populations of these conformers and track their distinct relaxation pathways. acs.orgworktribe.comacs.org It was found that conformers with a twisted central benzene ring relax on a femtosecond timescale (400–600 fs), while those with twisted terminal phenyl rings relax more slowly, on a picosecond timescale (20–24 ps). acs.orgworktribe.comacs.org This structural reorganization, particularly the planarization of the molecule in the excited state, is a key factor contributing to BPEB's high fluorescence quantum yield. researchgate.netaip.org

The combination of fs-TA with other techniques and theoretical calculations provides a comprehensive picture of the excited-state dynamics, from initial excitation to the final relaxed state. researchgate.netacs.orgworktribe.com

Ultrafast Raman Loss Spectroscopy (URLS) for Vibrational Dynamics in Excited States

URLS experiments on BPEB have shown that after photoexcitation, there is a gradual increase in the intensity of Raman bands, which reflects the structural evolution from non-planar conformers to a more planar geometry in the excited state. researchgate.netaip.org The technique allows for the tracking of specific vibrational modes, such as the C≡C triple bond and C=C double bond stretches, in real-time. researchgate.net

Key findings from URLS studies include the observation of time-dependent frequency shifts in these high-frequency vibrations. researchgate.net An initial, sub-picosecond decrease in peak frequency is followed by a slower increase, which provides insights into the changing extent of π-conjugation during different phases of excited-state relaxation. researchgate.net Notably, the C≡C triple bond appears to respond more quickly to the structural reorganization than the C=C double bonds of the phenyl rings. researchgate.net These mode-dependent kinetics deepen the understanding of the excited-state planarization process. researchgate.netaip.orguci.edu

| Vibrational Mode | Ground State Frequency (cm⁻¹) | Excited State Frequency (URLS, cm⁻¹) | Observed Shift (cm⁻¹) | Interpretation |

|---|---|---|---|---|

| C≡C Stretch | ~2205 | ~2078 - 2131 | ~ -127 | Significant reduction in bond order in the excited state. |

| Aromatic C=C Stretch | ~1600 | ~1569 | ~ -31 | Reduced bond order in the excited state. |

Time-Resolved Infrared (TRIR) Spectroscopy for Bond Order Changes

While direct Time-Resolved Infrared (TRIR) spectroscopy results for BPEB are not extensively detailed in the provided context, the principles of the technique and findings from related spectroscopic methods like URLS allow for inferences about bond order changes. TRIR spectroscopy probes the vibrational transitions of a molecule in its excited state, with infrared frequencies being highly sensitive to changes in bond strength and electronic structure.

In the context of BPEB, URLS studies, which provide similar vibrational information, have shown significant red-shifts for both the carbon-carbon triple and aromatic double bond stretching frequencies in the excited state compared to the ground state. aip.org Specifically, the C≡C stretch shifts by approximately -116 cm⁻¹ and the aromatic C=C stretch by about -31 cm⁻¹. aip.org These shifts are direct indicators of a reduction in the respective bond orders upon electronic excitation. The weakening of these bonds is a consequence of the promotion of an electron to an anti-bonding orbital, leading to a more quinoidal character in the phenyl rings and a less triple-bond-like character in the acetylenic linkages. This change in bond order is a fundamental aspect of the structural relaxation and planarization that occurs in the excited state. durham.ac.uk

Spectroscopic Probes for Torsional Motions and Conformational Equilibration

The torsional flexibility of BPEB is a defining feature of its structure and photophysics. In the ground state, the barrier to rotation of the phenyl rings is relatively low, leading to a mixture of different conformers in solution at room temperature. researchgate.netnih.govdntb.gov.ua This has been investigated using various spectroscopic techniques combined with quantum chemical calculations.

Supersonic-jet laser spectroscopy has been particularly effective in probing these low-frequency torsional motions. researchgate.netacs.orgnih.gov By cooling the molecule, individual torsional energy levels can be resolved. researchgate.net These studies have identified two large-amplitude torsional modes and determined the ground-state barrier to rotation to be approximately 220-235 cm⁻¹. nih.gov

In contrast, the torsional barrier is significantly higher in the excited state—almost an order of magnitude greater. acs.orgnih.gov This increased barrier in the S1 state strongly hinders the torsional motion and promotes a more planar geometry. acs.orgnih.gov This difference in conformational dynamics between the ground and excited states explains the well-documented temperature dependence of BPEB's absorption spectrum and the lack of a perfect mirror-image relationship between its absorption and fluorescence spectra at room temperature. acs.orgnih.gov

Femtosecond transient absorption (fs-TA) and ultrafast Raman loss spectroscopy (URLS) have provided a real-time view of the conformational equilibration following photoexcitation. researchgate.netacs.orgworktribe.com These experiments show that non-planar conformers, upon excitation, undergo a rapid planarization process. researchgate.netaip.org The dynamics of this process are conformation-specific, with middle-ring twists relaxing faster than terminal-ring twists. acs.orgworktribe.com

| Electronic State | Torsional Barrier Height (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| Ground State (S₀) | 220 - 235 | Cavity Ring-Down Spectroscopy |

| Ground State (S₀) | 293 | Fluorescence Excitation Spectroscopy |

| Excited State (S₁) | 1549 ± 73 | Fluorescence Excitation Spectroscopy |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for analyzing chiral molecules. While BPEB itself is achiral, the principles of CD spectroscopy can be applied to its derivatives or when it is placed in a chiral environment. The inherent torsional freedom in oligo(p-phenyleneethynylene)s (OPEs), for which BPEB is a model compound, can lead to the formation of helical, chiral conformations. If a population of these helical structures can be induced and stabilized, for example by incorporating chiral side chains or through interactions with a chiral host, then CD spectroscopy can be used to probe this induced chirality. The resulting CD spectrum would provide information about the preferred helical sense (P- or M-helicity) and the extent of conformational ordering.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrogenation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying individual chemical species within a complex mixture. researchgate.netnih.gov In the context of BPEB, GC-MS is primarily used to analyze the products formed during its catalytic hydrogenation. researchgate.netnih.govunt.edu BPEB is used as a hydrogen getter, where it irreversibly reacts with hydrogen gas in the presence of a palladium catalyst. unt.edu

The hydrogenation process involves the saturation of the carbon-carbon triple bonds to form double and then single bonds. This results in a variety of partially and fully hydrogenated products. GC-MS analysis allows for the separation of these different products, and the mass spectrometer provides fragmentation patterns that enable their definitive identification. researchgate.netnih.gov

Applications of 1,4-bis Phenylethynyl Benzene in Advanced Functional Materials

Organic Electronic and Optoelectronic Devices

The rigid and highly conjugated structure of 1,4-bis(phenylethynyl)benzene and its derivatives makes them prime candidates for use in organic electronic and optoelectronic devices. Their ability to facilitate charge transport and their luminescent properties are central to their function in this domain.

Role as Molecular Wires and Charge Transport Studies

This compound serves as a fundamental component in the study of molecular electronics, often employed as a "molecular wire" due to its rigid structure and extended π-electron system that facilitates charge transport. nsf.govguidechem.com Its linear geometry allows for the creation of well-defined pathways for electrons to travel between two points, a crucial characteristic for the development of nanoscale electronic components.

Research has demonstrated that oligo-phenylene ethynylene (OPE) molecules, for which BPEB is a core example, can form stable single-molecule junctions between electrodes. aau.dk The charge transport through these junctions is highly dependent on the molecule's structure, the anchoring groups connecting it to the electrodes, and the alignment of its molecular energy levels with the Fermi levels of the electrodes. wiley.comrsc.org Studies on self-assembled monolayers (SAMs) of BPEB derivatives on gold substrates have provided insights into interfacial electron transfer processes. utexas.edu For instance, the conductance of a single BPEB molecule modified with a crown ether side group and anchored to graphene electrodes can be modulated by an external electric field. wiley.com

Theoretical studies have been instrumental in understanding the charge transport mechanisms at the molecular level. nih.govacs.org Density Functional Theory (DFT) calculations have been used to analyze a wide array of BPEB derivatives to screen for promising semiconductor candidates by evaluating properties like ionization potential, electron affinity, and reorganization energy. acs.orgconnectedpapers.com These computational models help in predicting how different chemical modifications to the BPEB core can tune its charge transport characteristics for either hole or electron transport. acs.orgua.es

Application in Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Characteristics

Derivatives of this compound are recognized for their high photoluminescence efficiency, a key property for their use as emitters in Organic Light-Emitting Diodes (OLEDs). These compounds can be engineered to emit light across the visible spectrum, with a particular focus on achieving efficient blue electroluminescence, which is crucial for full-color displays.

For example, a derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated high photoluminescence quantum yields of 95% in solution and 71% in thin films. rsc.orgrsc.orgresearchgate.net OLEDs using BPPB as the emitting layer have achieved blue electroluminescence with emission peaks around 470 nm and 510 nm, an external quantum efficiency of approximately 0.53%, and a high maximum luminance of about 70,000 cd/m². rsc.orgrsc.orgresearchgate.net

Furthermore, oligo(p-phenyleneethynylene)-based molecules, which share the BPEB structural motif, have been designed to produce deep-blue emission. agu.edu.tr A specific derivative, 1,4-bis((2-cyanophenyl)ethynyl)-2,5-bis(2-ethylhexyloxy)benzene, has been used in a solution-processed OLED that exhibited a high external quantum efficiency of 7.06% and deep-blue emission. agu.edu.tr The design of these molecules often incorporates donor-acceptor structures to tune the emission color and enhance efficiency. agu.edu.tr

Semiconductor Characteristics and Hole Transport Properties

The inherent electronic properties of this compound and its derivatives lend themselves to applications as organic semiconductors. nsf.govguidechem.com Theoretical and experimental studies have confirmed their capacity for charge transport, with a particular emphasis on their hole transport capabilities.

Derivatives of BPEB with specific terminal substituents, such as alkyl or alkoxy chains, have been shown to exhibit high charge-carrier mobilities. researchgate.net In some cases, these materials form liquid crystalline phases that facilitate ordered molecular packing, which is beneficial for efficient charge transport. researchgate.net For instance, some BPEB derivatives have shown hole mobilities in the crystal mesophase that are promising for field-effect transistor (FET) applications. researchgate.net

In the context of OLEDs, certain BPEB derivatives have been identified as excellent hole transport materials. rsc.orgrsc.orgresearchgate.net This is a significant finding, as it allows these materials to play a dual role in a device, acting as both the emissive layer and the hole transport layer, potentially simplifying device architecture. The hole transport ability of the phenylethynyl units in BPEB contrasts with the electron-transporting nature of phenylenevinylene units found in other common OLED materials. rsc.org DFT calculations have been employed to screen large sets of BPEB derivatives to identify candidates with high hole mobility. acs.orgua.es For example, derivatives of 2,6,9,10-tetrakis(phenylethynyl)anthracene have been synthesized and shown to have high hole mobility in thin-film transistors, with values as high as 0.27 cm²/V·s. nih.gov

Nonlinear Optical (NLO) Materials

The extended π-conjugation and linear structure of this compound make it a promising scaffold for the development of nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them, a phenomenon that is critical for applications in photonics and optical communications.

Design Principles for Enhanced Second-Order NLO Properties

To exhibit second-order NLO properties, a molecule must have a non-centrosymmetric structure. While this compound itself is centrosymmetric, unsymmetrical derivatives can be designed to possess significant second-order NLO responses. The key design principle involves creating a "push-pull" system by attaching electron-donating (D) and electron-accepting (A) groups to the ends of the BPEB framework. researchgate.net This D-π-A arrangement leads to a large change in dipole moment upon electronic excitation, which is a major contributor to the second-order hyperpolarizability (β), the molecular figure of merit for second-order NLO activity.

Theoretical studies, such as those using the ZINDO-SOS method, have been employed to calculate the NLO properties of unsymmetric BPEB derivatives and to understand the influence of different donor and acceptor groups and the length of the conjugated chain on the hyperpolarizability. researchgate.netsioc-journal.cn For instance, phenylethynylpyridinium derivatives, which are structurally related to BPEB, have been synthesized and shown to have large second-order NLO coefficients when crystallized in a non-centrosymmetric fashion. oup.com The design of these materials often involves a trade-off between achieving a high NLO response and maintaining good optical transparency in the desired wavelength range. researchgate.net

Two-Photon Absorption Cross-Sections

Two-photon absorption (TPA) is a third-order nonlinear optical process with applications in 3D microfabrication, optical power limiting, and biological imaging. This compound and its derivatives have been investigated for their TPA properties. The TPA cross-section (σ⁽²⁾) is a measure of a molecule's ability to simultaneously absorb two photons.

For the parent molecule, this compound (BPEB), a TPA cross-section of 76 GM (Goeppert-Mayer units) has been reported at 476 nm. aip.org The introduction of substituents can significantly alter the TPA response. For example, cruciform chromophores based on a 1,4-distyryl-2,5-bis(phenylethynyl)benzene core have been shown to exhibit a two-band TPA spectrum. gatech.edu

More complex, star-shaped molecules derived from a hexakis(phenylethynyl)benzene core have been synthesized and shown to have large TPA cross-sections. oup.com For instance, a derivative with six donor groups, hexakis[4-(p-dioctylaminostyryl)phenylethynyl]benzene, exhibited a TPA cross-section of 818 GM at 800 nm. oup.com Two-dimensional π-conjugated chromophores based on tetrakis(phenylethynyl)benzene (TPEB) have also been studied, with an all-donor substituted version showing a large TPA cross-section of 520 GM. acs.orgnih.gov Theoretical calculations have been used to understand the structure-property relationships that govern the TPA response in these molecules, including the role of molecular symmetry and the nature of electronic transitions. acs.orgnih.gov

| Compound/Derivative | Application | Key Finding/Property | Value | Reference |

| 1,4-Bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) | OLED Emitter | Photoluminescence Quantum Yield (Solution) | 95 ± 3% | rsc.orgrsc.orgresearchgate.net |

| Photoluminescence Quantum Yield (Thin Film) | 71 ± 3% | rsc.orgrsc.orgresearchgate.net | ||

| External Electroluminescence Efficiency | ~0.53% | rsc.orgrsc.orgresearchgate.net | ||

| Maximum Luminance | ~70,000 cd/m² | rsc.orgrsc.orgresearchgate.net | ||

| Electroluminescence Peak | ~470 and 510 nm | rsc.orgrsc.orgresearchgate.net | ||

| 1,4-Bis((2-cyanophenyl)ethynyl)-2,5-bis(2-ethylhexyloxy)benzene | OLED Emitter | External Quantum Efficiency | 7.06% | agu.edu.tr |

| 2,6,9,10-tetrakis(phenylethynyl)anthracene derivative | Organic Transistor | Hole Mobility | ~0.27 cm²/V·s | nih.gov |

| This compound (BPEB) | NLO Material | Two-Photon Absorption Cross-Section (σ⁽²⁾) at 476 nm | 76 GM | aip.org |

| Hexakis[4-(p-dioctylaminostyryl)phenylethynyl]benzene | NLO Material | Two-Photon Absorption Cross-Section (σ⁽²⁾) at 800 nm | 818 GM | oup.com |

| All-donor substituted tetrakis(phenylethynyl)benzene (TPEB) | NLO Material | Two-Photon Absorption Cross-Section (σ⁽²⁾) | 520 ± 30 GM | acs.orgnih.gov |

Chemical Sensing Platforms

The unique photophysical properties of the this compound (BPEB) scaffold make it an excellent building block for the construction of highly sensitive chemical sensing platforms. biosynth.compku.edu.cn Its rigid, planar, and conjugated structure leads to strong fluorescence, which can be modulated by molecular engineering and interactions with specific analytes. biosynth.compku.edu.cn

Derivatives of BPEB are frequently employed in fluorescence-based sensors. The core principle involves designing a molecule where the inherent fluorescence of the BPEB core is altered—either quenched (turned off) or enhanced (turned on)—upon interaction with a target chemical species. pku.edu.cnrsc.org This change in fluorescence intensity or wavelength provides a detectable signal.

One common strategy involves attaching specific recognition units or "capturing units" to the BPEB framework. For instance, a BPEB derivative synthesized with 8-hydroxyquinoline as a capturing unit and cholesterol as an auxiliary structure exhibits two distinct fluorescence emissions in an aqueous phase, one from the 8-hydroxyquinoline moiety and the other from the BPEB core. epa.govpku.edu.cningentaconnect.com The interaction with an analyte can selectively affect one or both of these emissions, providing a ratiometric or single-channel sensing response.

The aggregation state of BPEB derivatives also plays a crucial role in their sensing behavior. Some derivatives display aggregation-induced emission (AIE), where the fluorescence is weak in solution but becomes strong in an aggregated state, such as in a thin film. acs.org The introduction of an analyte can disrupt this aggregation, leading to a change in fluorescence. This mechanism has been exploited to create highly sensitive sensors. acs.orgnih.gov For example, films can be fabricated by coating a substrate with the BPEB derivative, and the film's fluorescence response to vapor-phase analytes is then monitored. rsc.orgacs.org

The tunability of the BPEB structure allows for the development of sensors with high selectivity for specific analytes.

Nerve Agent Simulants: Researchers have successfully designed BPEB-based fluorescent probes for the detection of nerve agent simulants. A notable example is a derivative incorporating 8-hydroxyquinoline and cholesterol, which shows high selectivity and sensitivity for diethyl chlorophosphate (DCP), a simulant for the nerve agent Sarin. epa.govpku.edu.cningentaconnect.com This probe demonstrates a calculated detection limit lower than 1 x 10⁻⁹ mol·L⁻¹. epa.govpku.edu.cningentaconnect.com Crucially, this sensor shows no significant response to other nerve agent simulants or common organophosphorus pesticides, even in complex matrices like tap water or seawater. epa.govpku.edu.cn The detection can even be observed by the naked eye, offering a simple and low-cost method for on-site analysis. epa.govpku.edu.cningentaconnect.com

HCl Vapor: BPEB derivatives have also been engineered for the ultrasensitive detection of hydrogen chloride (HCl) vapor. A derivative featuring two cholesteryl groups in the side chains and two glucono units at its ends was used to create a fluorescent film. acs.orgnih.gov This film exhibited supersensitive detection of HCl vapor with a detection limit of 0.4 parts per billion (ppb). acs.orgnih.gov The sensing mechanism is based on the interaction of HCl with the fluorophore in its aggregated state within the film. acs.org The process was found to be highly selective and fully reversible, which is essential for practical, reusable sensors. acs.orgnih.gov In contrast, a control compound where the hydroxyl groups of the glucono units were acetylated showed insensitivity to HCl vapor, highlighting the importance of specific functional groups in achieving sensing capability. acs.orgnih.gov

Table 1: Performance of this compound Derivatives in Chemical Sensing

| Derivative Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |

| BPEB with 8-hydroxyquinoline and cholesterol | Diethyl chlorophosphate (DCP) | Selective fluorescence response | < 1 x 10⁻⁹ mol·L⁻¹ | epa.govpku.edu.cningentaconnect.com |

| BPEB with cholesteryl and glucono units (Film 1) | HCl Vapor | Aggregation emission quenching | 0.4 ppb | acs.orgnih.gov |

Fluorescence-Based Detection Mechanisms

Liquid Crystalline Systems

This compound and its derivatives have garnered significant attention for their applications in liquid crystal (LC) technologies, primarily due to their rigid, rod-like molecular structure, which is conducive to forming mesophases. nih.govresearchgate.net These compounds are known for exhibiting high melting points, clearing points, and large optical anisotropy (Δn) values. nih.gov

The liquid crystalline properties, or mesomorphic behavior, of BPEB derivatives are highly dependent on the nature and position of their substituent groups. nih.govnih.gov Researchers have systematically synthesized and studied BPEB derivatives with various terminal and lateral substituents, such as alkyl chains, alkoxy groups, and fluorine atoms, to understand these structure-property relationships. nih.govnih.govdntb.gov.ua